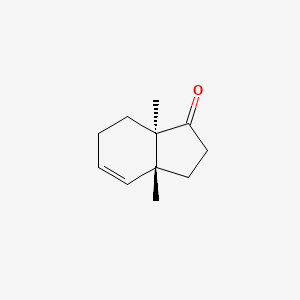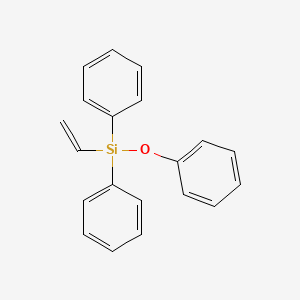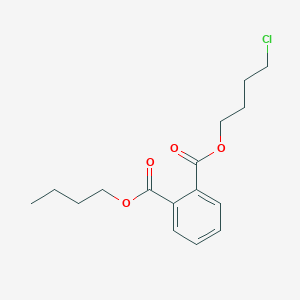
1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl-: is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
科学的研究の応用
1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide, owing to its biological activity.
作用機序
The mechanism of action of 1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
1,2,4-Oxadiazol-5(4H)-one, 4-butyl-3-ethyl- can be compared with other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazol-5(4H)-one, 3-methyl-4-phenyl-
- 1,2,4-Oxadiazol-5(4H)-one, 4-ethyl-3-phenyl-
- 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-methyl-
These compounds share the oxadiazole ring structure but differ in their substituents, which can influence their chemical and physical properties
特性
CAS番号 |
62626-50-0 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-butyl-3-ethyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-6-10-7(4-2)9-12-8(10)11/h3-6H2,1-2H3 |
InChIキー |
FAOVJAXKRFAZQU-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NOC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


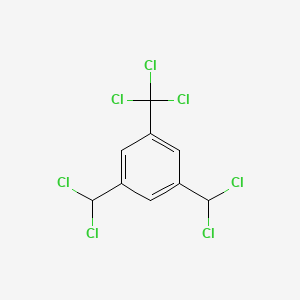

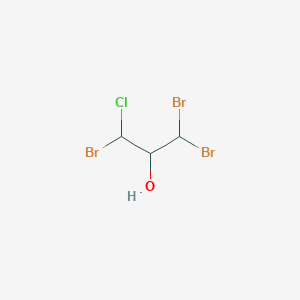
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)


![1,1'-[(2-Iodoethene-1,1-diyl)bis(oxy)]dibenzene](/img/structure/B14514241.png)
![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)

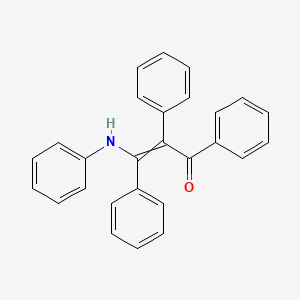
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
